Lsd1-IN-23

Enzyme Kinetics Mechanism of Action Epigenetics

LSD1-IN-23 (CAS: 3033660-66-8) is a small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), characterized by a mixed competitive/noncompetitive inhibition mechanism relative to the LSD1 substrate. It exhibits an IC50 value of 0.58 μM against LSD1 in enzymatic assays and has been specifically validated for inducing global H3K4Me2 accumulation and enhancing bortezomib cytotoxicity in MYCN-amplified neuroblastoma (NB) cell models.

Molecular Formula C19H13BrClN5O2S
Molecular Weight 490.8 g/mol
Cat. No. B15586864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-23
Molecular FormulaC19H13BrClN5O2S
Molecular Weight490.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H13BrClN5O2S/c20-14-5-10-18(17(11-14)19-22-25-26-23-19)24-29(27,28)16-8-3-13(4-9-16)12-1-6-15(21)7-2-12/h1-11,24H,(H,22,23,25,26)
InChIKeyYUGDYIBOOBDLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LSD1-IN-23 Procurement Guide: A Mixed Competitive/Noncompetitive LSD1 Inhibitor for Neuroblastoma Research


LSD1-IN-23 (CAS: 3033660-66-8) is a small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), characterized by a mixed competitive/noncompetitive inhibition mechanism relative to the LSD1 substrate . It exhibits an IC50 value of 0.58 μM against LSD1 in enzymatic assays and has been specifically validated for inducing global H3K4Me2 accumulation and enhancing bortezomib cytotoxicity in MYCN-amplified neuroblastoma (NB) cell models .

Why LSD1-IN-23 Cannot Be Directly Substituted with Other LSD1 Inhibitors in Neuroblastoma Research


LSD1 inhibitors exhibit profound functional divergence despite sharing a common enzymatic target. LSD1-IN-23 operates as a mixed competitive/noncompetitive inhibitor , a mechanism that fundamentally differs from the irreversible, FAD-cofactor-binding mode of clinical candidates like ORY-1001 (Iadademstat) and the potent, irreversible inhibition of GSK-LSD1 [1]. This mechanistic divergence directly impacts the kinetics of target engagement, cellular H3K4Me2 accumulation, and the nature of synergistic interactions with chemotherapeutic agents (e.g., bortezomib) in specific cancer subtypes such as neuroblastoma . Furthermore, the potency range of LSD1 inhibitors spans over two orders of magnitude (from low nanomolar to micromolar), with LSD1-IN-23's 0.58 μM IC50 placing it in a distinct potency tier compared to sub-20 nM inhibitors [2]. Substitution without experimental validation therefore risks altered potency windows and potentially distinct polypharmacology profiles, compromising the reproducibility of established neuroblastoma models.

LSD1-IN-23 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


LSD1-IN-23 Exhibits Mixed Competitive/Noncompetitive Inhibition Mechanism Distinct from Irreversible Clinical Comparators

LSD1-IN-23 acts as a mixed competitive/noncompetitive inhibitor of LSD1, binding to both the free enzyme and the enzyme-substrate complex . In contrast, clinical-stage inhibitors ORY-1001 (Iadademstat) and GSK-LSD1 are irreversible inhibitors that bind covalently to the FAD cofactor within the LSD1 active site [1][2]. This mechanistic distinction means LSD1-IN-23 does not permanently inactivate the enzyme, potentially allowing for reversible target modulation and different cellular kinetics compared to irreversible tool compounds.

Enzyme Kinetics Mechanism of Action Epigenetics

LSD1-IN-23 Potency (IC50 = 0.58 μM) Defines a Distinct Tier Compared to Sub-Nanomolar and Low-Nanomolar LSD1 Inhibitors

In a cell-free enzymatic assay, LSD1-IN-23 inhibits LSD1 with an IC50 of 0.58 μM (580 nM) . This potency is approximately 36-fold lower than that of GSK-LSD1 (IC50 = 16 nM) [1], approximately 29-fold lower than that of the clinical candidate ORY-1001 (IC50 < 20 nM) [2], and approximately 29-fold lower than OG-L002 (IC50 = 20 nM) [3]. This places LSD1-IN-23 in a mid-nanomolar potency class, distinct from the high-potency, low-nanomolar inhibitors commonly used as chemical probes.

Potency Biochemical Assay Comparator Analysis

LSD1-IN-23 Demonstrates Validated Synergistic Activity with Bortezomib in MYCN-Amplified Neuroblastoma Cells

LSD1-IN-23 (0.1 μM; 24 h) enhances the cytotoxic effect of bortezomib in MYCN-amplified neuroblastoma cell lines (CHP134 and IMR32) . While general LSD1 inhibition has been linked to neuroblastoma [1], this specific, quantified synergy with bortezomib at a defined concentration (0.1 μM) has been directly validated for LSD1-IN-23 in MYCN-amplified models. This provides a concrete, cell-type-specific differentiation point not broadly established for all LSD1 inhibitors.

Neuroblastoma Synergy Chemotherapy MYCN

LSD1-IN-23 Induces Global H3K4Me2 Accumulation at Defined Concentrations in Neuroblastoma Cells

LSD1-IN-23 induces a significant increase in global H3K4Me2 levels in neuroblastoma cells at concentrations of 0.005, 0.037, 0.111, and 0.333 μM over 72 hours . This on-target biomarker response demonstrates functional LSD1 inhibition in a relevant cellular context. While many LSD1 inhibitors increase H3K4 methylation, the specific concentration-response relationship for LSD1-IN-23 in neuroblastoma cells is a documented, quantifiable parameter that allows researchers to select appropriate doses for target engagement studies.

Epigenetics Histone Methylation Biomarker

Optimal Research and Procurement Scenarios for LSD1-IN-23 Based on Quantitative Evidence


Investigating Bortezomib Synergy in High-Risk Neuroblastoma Models

Procure LSD1-IN-23 to directly replicate and extend studies of synergistic cytotoxicity with the proteasome inhibitor bortezomib. The validated 0.1 μM concentration for 24 h in CHP134 and IMR32 MYCN-amplified neuroblastoma cells provides a defined starting point for combination therapy research . This scenario is specifically supported by direct quantitative evidence of synergy for LSD1-IN-23 in this context.

Studying Reversible, Mid-Potency LSD1 Inhibition in Epigenetic Assays

Select LSD1-IN-23 when experimental design requires a mixed competitive/noncompetitive (reversible) inhibitor with an IC50 of 0.58 μM . This is advantageous for applications where complete or irreversible target suppression (as seen with GSK-LSD1 or ORY-1001) is undesirable, such as in washout experiments, studies of acute target modulation, or when a less potent tool is needed to avoid masking subtle phenotypes [1].

Validating H3K4Me2 as a Pharmacodynamic Biomarker in Neuroblastoma Cells

Employ LSD1-IN-23 as a reference compound to monitor on-target LSD1 inhibition via global H3K4Me2 accumulation. The documented effective concentration range of 0.005-0.333 μM over 72 hours in neuroblastoma cells provides a validated dose-response curve for target engagement studies, enabling precise correlation between LSD1 inhibition and downstream epigenetic changes in this specific cancer model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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